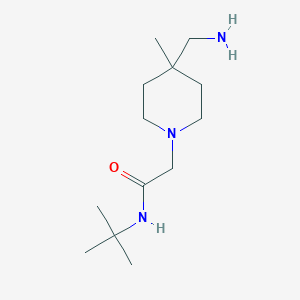
2-(4-(Aminomethyl)-4-methylpiperidin-1-yl)-N-(tert-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Aminomethyl)-4-methylpiperidin-1-yl)-N-(tert-butyl)acetamide is a useful research compound. Its molecular formula is C13H27N3O and its molecular weight is 241.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-(Aminomethyl)-4-methylpiperidin-1-yl)-N-(tert-butyl)acetamide (CAS No. 1956335-33-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound has the molecular formula C13H27N3O and a molecular weight of 241.37 g/mol. Its structure includes a piperidine ring, which is common in many biologically active molecules. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C13H27N3O |
| Molecular Weight | 241.37 g/mol |
| CAS Number | 1956335-33-3 |
| Purity | 97% |
Anticancer Potential
Recent studies have indicated that piperidine derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, compounds with piperidine moieties have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
A specific study highlighted that modified piperidine derivatives demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin, suggesting their potential as novel anticancer agents .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain piperidine-based compounds can effectively inhibit these enzymes, thus contributing to cognitive enhancement and neuroprotection .
Antimicrobial Activity
Emerging research has also pointed towards the antimicrobial properties of piperidine derivatives. Some studies report that these compounds exhibit activity against various bacterial strains, indicating their potential use in developing new antibacterial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biological pathways, including those related to cancer proliferation and neurotransmitter breakdown.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies illustrate the efficacy of piperidine derivatives:
- Cytotoxicity in Cancer Models : A study demonstrated that a piperidine derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics in FaDu hypopharyngeal tumor cells, indicating superior efficacy .
- Alzheimer's Disease Models : Research indicated that specific piperidine derivatives could reduce AChE activity by over 50%, suggesting potential therapeutic benefits for cognitive disorders .
- Antimicrobial Efficacy : In vitro tests showed that certain piperidine-based compounds had minimum inhibitory concentrations (MICs) below clinically relevant thresholds against resistant bacterial strains .
Properties
IUPAC Name |
2-[4-(aminomethyl)-4-methylpiperidin-1-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-12(2,3)15-11(17)9-16-7-5-13(4,10-14)6-8-16/h5-10,14H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFVUTPHZSBLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC(=O)NC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














